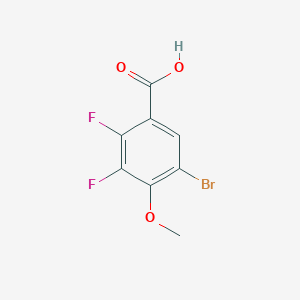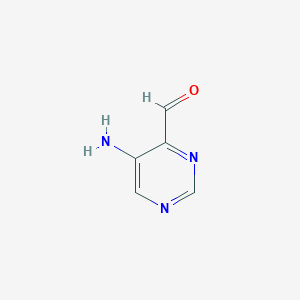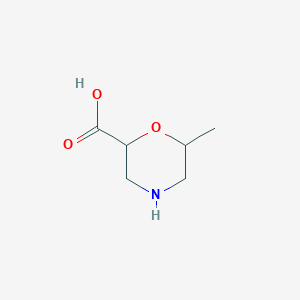![molecular formula C25H21ClFP B6359534 [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride CAS No. 106795-58-8](/img/structure/B6359534.png)
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride, also known as FMP, is an organic compound that is commonly used as a reagent in a variety of scientific research applications. FMP is a colorless, crystalline solid that is soluble in organic solvents such as ether, chloroform, and benzene. It has a molecular weight of 536.42 g/mol and a melting point of 91-93°C. FMP is a highly versatile compound that can be used to synthesize a variety of organic compounds, as well as to carry out a variety of chemical reactions.
科学的研究の応用
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride has a wide range of applications in scientific research. It is commonly used as a reagent in a variety of organic synthesis reactions, such as the synthesis of heterocyclic compounds and polymers. This compound is also used as a catalyst in the synthesis of polyesters and polyurethanes. In addition, this compound can be used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds.
作用機序
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride acts as an electrophile in organic synthesis reactions. It can form covalent bonds with nucleophiles, such as amines, alcohols, and carboxylic acids. This compound can also act as a Lewis acid, which can facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using this compound may have biological activity. For example, certain heterocyclic compounds that are synthesized using this compound have been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The main advantage of using [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride in laboratory experiments is its versatility. It can be used to synthesize a wide range of organic compounds and can be used as a catalyst in a variety of reactions. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound can be toxic if inhaled or ingested and should be handled with care in the laboratory.
将来の方向性
The use of [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride in scientific research is expected to continue to grow in the future. It is likely that this compound will continue to be used to synthesize a variety of organic compounds, such as heterocyclic compounds, polymers, and polyesters. Additionally, this compound may be used to catalyze the formation of novel carbon-carbon and carbon-heteroatom bonds. Finally, this compound may be used to develop new catalysts for a variety of chemical reactions.
合成法
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride is typically synthesized through a two-step process. The first step involves the reaction of 2-fluorophenylmethyl chloride with triphenylphosphine in the presence of anhydrous potassium carbonate to form the desired product. The second step involves the conversion of the intermediate product to this compound through the addition of hydrochloric acid. The reaction yields a white, crystalline solid that is soluble in organic solvents.
特性
IUPAC Name |
(2-fluorophenyl)methyl-triphenylphosphanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FP.ClH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLRPIPDRQHTOF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)






![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)

